molecular formula C5H3ClN2O B069265 Pyrimidine-4-carbonyl chloride CAS No. 184951-32-4

Pyrimidine-4-carbonyl chloride

Cat. No.: B069265
CAS No.: 184951-32-4
M. Wt: 142.54 g/mol
InChI Key: OMTUOKCYZDAJMI-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbonyl chloride is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are integral components of various pharmaceuticals, agrochemicals, and natural products .

Mechanism of Action

Target of Action

Pyrimidine-4-carbonyl chloride, like other pyrimidine derivatives, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the body’s inflammatory response .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, including this compound, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . By suppressing the activity of COX-1 and COX-2 enzymes, these agents reduce the generation of PGE2, thus mitigating the inflammatory response .

Biochemical Pathways

Pyrimidines play a major role in various biochemical pathways. They are involved in the synthesis of DNA and RNA, regulation of enzymatic reactions, and serve as a source of energy . The de novo biosynthesis of pyrimidines proceeds via two different biochemical strategies: the purine ring is built on PRPP (5-phosphoribosyl 1-pyrophosphate), while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-phosphate added to the pyrimidine ring .

Pharmacokinetics

The pharmacokinetics of pyrimidine analogues, including this compound, involve several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects . .

Result of Action

The result of the action of this compound is the reduction of inflammation due to its inhibitory effect on the production of PGE2, a key mediator of inflammation . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.

Action Environment

The action of this compound, like other pyrimidines, can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a key process in pyrimidine synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a crucial step in the synthesis of pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{C5H3N2COOH} + \text{SOCl2} \rightarrow \text{C5H3N2COCl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form pyrimidine-4-carboxylic acid.

    Reduction: It can be reduced to pyrimidine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires the presence of a base such as pyridine to form esters.

    Thiols: Reacts in the presence of a base to form thioesters.

Major Products:

Scientific Research Applications

Pyrimidine-4-carbonyl chloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Applied in the production of agrochemicals and dyes

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic acid: The parent compound from which pyrimidine-4-carbonyl chloride is derived.

    Pyrimidine-4-methanol: A reduced form of this compound.

    Pyrimidine-4-thiol: A sulfur-containing analog.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its electrophilic carbonyl chloride group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

pyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTUOKCYZDAJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593431
Record name Pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-32-4
Record name Pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides interact with 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles and what are the resulting products?

A1: The research paper [] describes how 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides react with 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles to yield a series of new nitrile compounds. This reaction specifically targets the nitrile group within the 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitrile structure, resulting in the formation of new carbon-nitrogen bonds and the creation of more complex molecular structures.

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